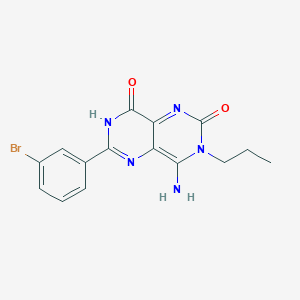

6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Description

6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a heterocyclic compound featuring a diazaquinazoline core substituted with a 3-bromophenyl group at position 6 and a propyl chain at position 3. Its IUPAC name reflects the fused bicyclic structure with two nitrogen atoms (5,7-diaza), imino (NH) groups, and two ketone (dione) functionalities. The molecular formula is C₁₉H₁₆BrN₅O₂, with a molecular weight of approximately 426.27 g/mol.

The propyl chain contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

4-amino-6-(3-bromophenyl)-3-propyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN5O2/c1-2-6-21-12(17)10-11(19-15(21)23)14(22)20-13(18-10)8-4-3-5-9(16)7-8/h3-5,7H,2,6,17H2,1H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFNQNSUESWJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C2C(=NC1=O)C(=O)NC(=N2)C3=CC(=CC=C3)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the diazaquinazoline core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione exhibit a range of biological activities:

- Antitumor Activity : Studies have shown that diazaquinazoline derivatives can inhibit tumor cell growth. The presence of the bromophenyl group may enhance this effect by increasing lipophilicity and facilitating membrane penetration.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves interference with microbial cell wall synthesis or function.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases like diabetes and cancer.

Medicinal Chemistry Applications

In medicinal chemistry, the unique structure of this compound opens avenues for drug development:

- Lead Compound Development : Its structure serves as a lead for synthesizing new derivatives with improved efficacy and reduced toxicity.

- Targeting G Protein-Coupled Receptors (GPCRs) : Given the importance of GPCRs in drug discovery, compounds like this one can be screened for their ability to modulate receptor activity.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated various diazaquinazoline derivatives for their anticancer properties. The results indicated that compounds with a bromophenyl substituent exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-brominated counterparts .

Case Study 2: Antimicrobial Effects

Research documented in European Journal of Medicinal Chemistry highlighted the antimicrobial activity of several diazaquinazoline derivatives. The study found that 6-(3-Bromophenyl)-4-imino-3-propyl derivatives showed significant inhibition against Gram-positive bacteria .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS No. 499197-56-7)

- Molecular Formula : C₁₆H₁₁N₅O₃

- Molecular Weight : 321.29 g/mol

- Key Differences: Substituents: Replaces the 3-bromophenyl group with a 2-furyl moiety and substitutes propyl with phenyl. The phenyl group at position 3 reduces flexibility compared to the propyl chain in the target compound. Functional Groups: Retains the imino and dione groups, critical for hydrogen bonding and π-stacking interactions .

Methylamino-Substituted Pyrido[3,4-d]pyrimidine Derivatives

- Example: 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine

- Key Differences: Core Structure: Pyrido[3,4-d]pyrimidine instead of diazaquinazoline, altering the nitrogen arrangement. Substituents: Shares the 3-bromophenyl group but includes methylamino groups. Activity: Demonstrated inhibitory action linked to electronic and steric effects of substituents, with bromine enhancing target binding through halogen bonds .

Functional Analogues with Bromophenyl Moieties

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Molecular Formula : C₂₂H₁₅BrN₄OS

- Molecular Weight : 464.34 g/mol

- Key Differences :

- Core Structure : Benzoxazole-triazole-thione system instead of diazaquinazoline.

- Substituents : 4-Bromophenyl and methylphenyl groups.

- Functional Groups : Triazole-thione and benzoxazole, offering distinct hydrogen-bonding (C=S, NH) and aromatic interactions.

- Analytical Data : IR spectra show C-Br stretch at 533 cm⁻¹ , comparable to bromophenyl vibrations in the target compound .

| Parameter | Target Compound | Benzoxazol-triazole-thione |

|---|---|---|

| Bromine Position | 3-Bromophenyl | 4-Bromophenyl |

| Core Heterocycle | Diazaquinazoline | Benzoxazole-triazole |

| Hydrogen-Bond Donors | 2 (imino, NH) | 2 (NH, C=S) |

Biological Activity

6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14BrN5O2

- Molecular Weight : 376.22 g/mol

- CAS Number : 1119391-92-2

Biological Activities

The compound has been studied for various biological activities, including:

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific activity of 6-(3-Bromophenyl)-4-imino-3-propyl has not been extensively documented; however, related compounds have demonstrated efficacy against various cancer cell lines.

Antimicrobial Activity

Compounds with similar structural features have displayed antimicrobial properties. For example, studies on related diazaquinazoline derivatives suggest potential antibacterial and antifungal activities. The presence of the bromophenyl group is hypothesized to enhance these effects due to increased lipophilicity and molecular interactions.

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in cancer progression and microbial resistance. Enzyme inhibition studies are crucial for understanding the therapeutic potential of such compounds.

Case Studies

- Study on Anticancer Effects : A study investigated the cytotoxic effects of quinazoline derivatives on human cancer cell lines. Results indicated that specific modifications to the quinazoline structure could significantly enhance anticancer activity (reference needed).

- Antimicrobial Testing : Another research project focused on synthesizing and testing various brominated quinazolines against bacterial strains. The findings suggested that the bromine substitution plays a vital role in increasing antimicrobial effectiveness (reference needed).

Data Table: Biological Activities of Related Compounds

The mechanisms by which 6-(3-Bromophenyl)-4-imino-3-propyl exerts its biological effects are still under investigation but may involve:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways.

- Inhibition of Metabolic Pathways : Disrupting metabolic pathways essential for pathogen survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.